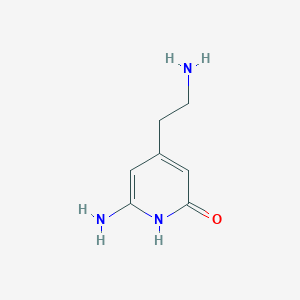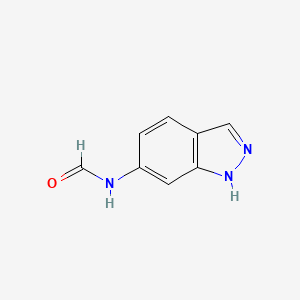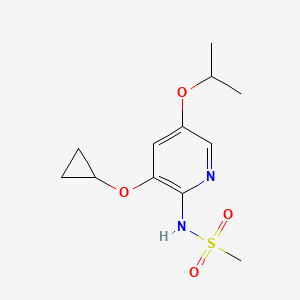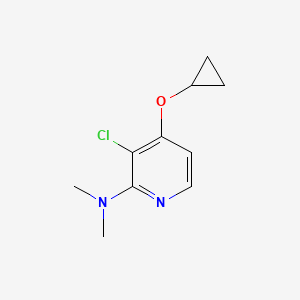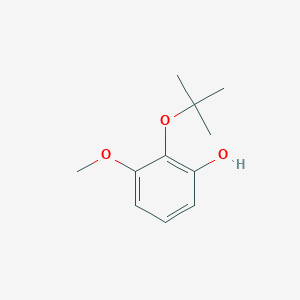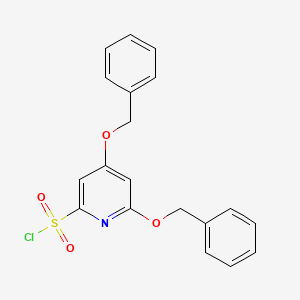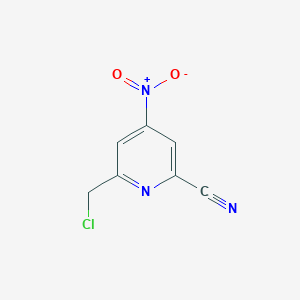
6-(Chloromethyl)-4-nitropyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Chloromethyl)-4-nitropyridine-2-carbonitrile is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloromethyl group at the 6th position, a nitro group at the 4th position, and a carbonitrile group at the 2nd position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-4-nitropyridine-2-carbonitrile typically involves the chloromethylation of 4-nitropyridine-2-carbonitrile. One common method includes the reaction of 4-nitropyridine-2-carbonitrile with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in a solvent like dichloromethane (CH2Cl2) at low temperatures (5-10°C) to yield the desired product .
Industrial Production Methods
For industrial production, the process may be scaled up by optimizing the reaction conditions to ensure higher yields and purity. This often involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact.
化学反応の分析
Types of Reactions
6-(Chloromethyl)-4-nitropyridine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloromethyl group, to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) at room temperature.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under mild pressure.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Amino, thio, or alkoxy derivatives.
Reduction: 6-(Aminomethyl)-4-nitropyridine-2-carbonitrile.
Oxidation: 6-(Formyl)-4-nitropyridine-2-carbonitrile or 6-(Carboxyl)-4-nitropyridine-2-carbonitrile.
科学的研究の応用
6-(Chloromethyl)-4-nitropyridine-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of 6-(Chloromethyl)-4-nitropyridine-2-carbonitrile is primarily based on its ability to undergo nucleophilic substitution reactions. The chloromethyl group acts as an electrophilic center, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications to introduce different functional groups into the pyridine ring. The nitro group can also participate in redox reactions, further expanding the compound’s utility in chemical transformations.
類似化合物との比較
Similar Compounds
4-Nitropyridine-2-carbonitrile: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
6-(Chloromethyl)-2-pyridinecarbonitrile: Lacks the nitro group, reducing its potential for redox reactions.
6-(Chloromethyl)-4-methylpyridine-2-carbonitrile: The methyl group at the 4th position alters the compound’s electronic properties and reactivity.
Uniqueness
6-(Chloromethyl)-4-nitropyridine-2-carbonitrile is unique due to the presence of both the chloromethyl and nitro groups, which confer distinct reactivity patterns. This combination allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C7H4ClN3O2 |
|---|---|
分子量 |
197.58 g/mol |
IUPAC名 |
6-(chloromethyl)-4-nitropyridine-2-carbonitrile |
InChI |
InChI=1S/C7H4ClN3O2/c8-3-5-1-7(11(12)13)2-6(4-9)10-5/h1-2H,3H2 |
InChIキー |
UTUGEQQOSGLQGO-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1CCl)C#N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



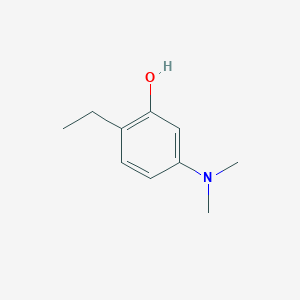

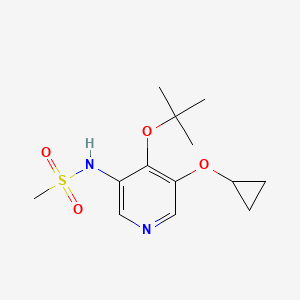
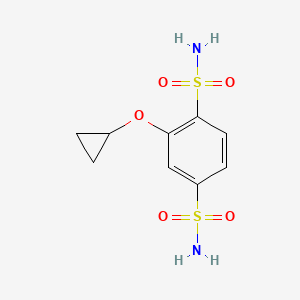
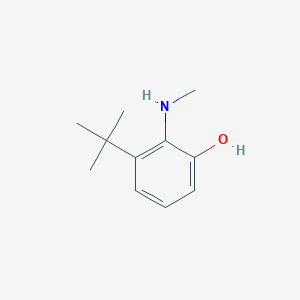

![Ethyl (6,6-difluorobicyclo[3.1.0]hex-3-YL)acetate](/img/structure/B14840736.png)
